ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a complex organic compound that features a thiazolidinone ring, a benzoate ester, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves a multi-step process. One common method involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like citric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the imino group can produce amine derivatives.
Scientific Research Applications
Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiazolidinone ring can interact with protein residues through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate protein function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Thiazolidinone derivatives: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Uniqueness
Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a hydroxyphenyl group and a thiazolidinone ring allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate, commonly referred to by its CAS number 501107-92-2, is a thiazolidin derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiazolidin and benzoate moieties, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3O5S, with a molecular weight of 413.4 g/mol. The structure consists of a thiazolidin ring that contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
CAS Number | 501107-92-2 |
Molecular Formula | C20H19N3O5S |
Molecular Weight | 413.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antimicrobial Activity
Research indicates that thiazolidin derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that thiazolidin derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . Molecular docking studies have shown that these compounds bind effectively to bacterial enzymes, suggesting a mechanism for their antibacterial action.
Anticancer Properties
Thiazolidin compounds have also been investigated for their anticancer potential. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death.
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of various thiazolidin derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapy agents like irinotecan, suggesting enhanced efficacy against cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of synthesized thiazolidin derivatives against multiple bacterial strains. The compounds demonstrated comparable or superior activity relative to established antibiotics .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus, E. coli | |
Anticancer | Induction of apoptosis in HeLa and MCF-7 | |
Anticonvulsant | Moderate potency compared to diazepam |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through receptor-mediated mechanisms and mitochondrial dysfunction.
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-6-8-13(9-7-12)21-17(25)11-16-18(26)23-20(29-16)22-14-4-3-5-15(24)10-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
QDIAEQQIQBNDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Origin of Product |
United States |
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